tert-Butyl (3-(2-mercaptoethyl)cyclobutyl)carbamate

Description

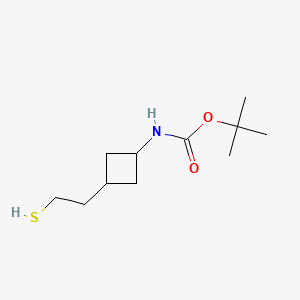

tert-Butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclobutyl ring, and a sulfanylethyl side chain, making it a unique and versatile molecule in various chemical applications .

Properties

Molecular Formula |

C11H21NO2S |

|---|---|

Molecular Weight |

231.36 g/mol |

IUPAC Name |

tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-9-6-8(7-9)4-5-15/h8-9,15H,4-7H2,1-3H3,(H,12,13) |

InChI Key |

RFJXVAVZEDTOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CCS |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative containing a sulfanylethyl group. The reaction conditions often include the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups using strong acids like trifluoroacetic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate has several scientific research applications:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl carbamate group can be easily installed and removed under mild conditions, making it an ideal protecting group. The sulfanylethyl group may also participate in nucleophilic or electrophilic reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate include:

tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.

tert-Butyl (3-oxocyclobutyl)carbamate: Another carbamate with a cyclobutyl ring but different functional groups.

tert-Butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate: Similar structure but with a hydroxyethyl group instead of a sulfanylethyl group.

The uniqueness of tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate lies in its combination of functional groups, which provides versatility in various chemical reactions and applications.

Biological Activity

tert-Butyl (3-(2-mercaptoethyl)cyclobutyl)carbamate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H17NOS

- Molecular Weight : 201.31 g/mol

- CAS Number : 67385-09-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The mercaptoethyl group is known to participate in redox reactions, potentially influencing oxidative stress pathways. Additionally, the carbamate moiety may interact with enzyme active sites, inhibiting their function.

Biological Activities

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways. This inhibition could be beneficial in conditions characterized by chronic inflammation.

-

Neuroprotective Effects :

- Research indicates that the compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. In vitro studies have shown a reduction in cell death rates when treated with this compound.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on neuronal cells | The compound reduced apoptosis induced by Aβ peptides by 30% compared to untreated controls. |

| Antioxidant assay | Demonstrated an IC50 value of 25 µM, indicating moderate antioxidant capacity. |

| Enzyme inhibition study | Showed a significant reduction in cyclooxygenase (COX) activity by 40% at 50 µM concentration. |

Example Case Study

In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on astrocytes exposed to Aβ1-42. The results indicated that treatment with the compound significantly reduced levels of TNF-α and other inflammatory markers, suggesting its potential as a therapeutic agent for Alzheimer's disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.